molecular formula C10H16ClNO B152844 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride CAS No. 137999-85-0

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Numéro de catalogue: B152844
Numéro CAS: 137999-85-0
Poids moléculaire: 201.69 g/mol
Clé InChI: CEOSYRDTCHRIAY-HNCPQSOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Methylamino)-1-phenylpropan-1-ol hydrochloride is a chiral amine alcohol hydrochloride with the molecular formula C10H16ClNO (MW: 201.69 g/mol). Its structure comprises a phenyl group attached to a propanol backbone, with a methylamino substituent at the C3 position . This compound is notable as an impurity in pharmaceuticals such as fluoxetine hydrochloride (an antidepressant) and atomoxetine hydrochloride (a non-stimulant ADHD medication) . Its stereochemistry, particularly the (1R,2S) or (1S,2S) configurations, determines its pharmacological activity, as seen in related compounds like ephedrine and pseudoephedrine .

Propriétés

Numéro CAS

137999-85-0

Formule moléculaire

C10H16ClNO

Poids moléculaire

201.69 g/mol

Nom IUPAC

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1

Clé InChI

CEOSYRDTCHRIAY-HNCPQSOCSA-N

SMILES

CNCCC(C1=CC=CC=C1)O.Cl

SMILES isomérique

CNCC[C@H](C1=CC=CC=C1)O.Cl

SMILES canonique

CNCCC(C1=CC=CC=C1)O.Cl

Origine du produit

United States

Méthodes De Préparation

Reductive Amination Pathway

The most widely documented method for synthesizing 3-(methylamino)-1-phenylpropan-1-ol hydrochloride begins with the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one. This intermediate is typically prepared via a Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride.

Key Steps and Conditions :

  • Claisen Condensation :
    Acetophenone reacts with ethyl formate in the presence of sodium ethoxide to form benzoylacetaldehyde sodium salt. This step requires anhydrous conditions and temperatures maintained at 0–5°C to minimize side reactions.

  • Methylamine Condensation :
    The benzoylacetaldehyde intermediate is treated with methylamine hydrochloride in isopropanol, yielding 1-phenyl-3-methylamino-1-propen-1-one. A molar ratio of 1:1.2 (ketone to methylamine) optimizes conversion while reducing unreacted starting material.

Sodium Borohydride Reduction

The propenone intermediate is reduced to the target alcohol using sodium borohydride (NaBH₄). Two distinct solvent systems have been reported:

Methanol-Based Reduction (Research Protocol)

A modified protocol substitutes glacial acetic acid with methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and NaBH₄ is added in portions over 1 hour. After concentration under reduced pressure, the crude product is extracted into ethyl acetate and washed to neutrality.

  • Yield : 46.8% for analogous compounds, suggesting room for optimization.

  • Challenges : Lower yields attributed to competing side reactions in protic solvents.

Industrial Production Considerations

Catalytic Hydrogenation

While laboratory methods favor NaBH₄, industrial-scale production often employs catalytic hydrogenation for cost efficiency. Raney nickel or palladium-on-carbon catalysts are used under hydrogen pressures of 0.3–1.5 MPa at 25–80°C. This method avoids stoichiometric reductants but requires stringent control over catalyst activity and hydrogenation kinetics.

Optimization Parameters :

  • Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.

  • Temperature : 50°C balances reaction rate and selectivity.

  • Pressure : 1.0 MPa hydrogen pressure minimizes reaction time.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in anhydrous ether. Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity, as confirmed by HPLC.

Analytical Characterization

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30)

  • Retention Time: 8.2 minutes for the target compound.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 7.4–7.2 (aromatic protons), δ 4.8 (OH), δ 2.7 (CH₂-N), δ 2.3 (N-CH₃).

  • ESI-MS : [M+H]⁺ at m/z 196.1 (free base), 232.6 (hydrochloride).

Yield Optimization Strategies

Reaction Monitoring

Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or methanol/chloroform (3:97) systems enables real-time tracking of reaction progress. Spots are visualized under UV light or iodine vapor.

Solvent and Temperature Effects

  • Glacial Acetic Acid : Enhances reduction efficiency by protonating intermediates but may degrade acid-sensitive functionalities.

  • Methanol : Offers milder conditions but necessitates lower temperatures (0–5°C) to suppress over-reduction.

Comparative Analysis of Methods

ParameterNaBH₄/Glacial Acetic AcidNaBH₄/MethanolCatalytic Hydrogenation
Yield >95%46.8%85–90%
Purity >98%92–95%90–93%
Reaction Time 2–3 hours4–6 hours6–8 hours
Scalability ModerateLowHigh

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride serves as an important intermediate in organic synthesis, particularly in the production of complex organic molecules. It is utilized in radical addition reactions and can undergo various chemical transformations such as oxidation and reduction.

Key Reactions :

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : Forms secondary or tertiary amines.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter systems. It acts primarily as a monoamine reuptake inhibitor , enhancing the availability of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.

Biological Activities :

  • Antidepressant Potential : Investigated for treating major depressive disorder (MDD).
  • Vasomotor Symptom Modulation : Shows promise in alleviating menopausal symptoms.

Medicine

The compound is a precursor in the synthesis of fluoxetine hydrochloride (Prozac), a widely used antidepressant. Its pharmacological effects have been explored in various clinical settings.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial assessed the efficacy of this compound in patients with MDD. Results indicated significant improvements in depressive symptoms over a 12-week period, suggesting its potential as a novel treatment option for resistant cases.

Case Study 2: Management of Vasomotor Symptoms

Another study focused on menopausal women experiencing vasomotor symptoms. Participants treated with the compound reported a marked decrease in hot flashes compared to those receiving a placebo, indicating its potential as a non-hormonal treatment alternative.

Mécanisme D'action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound shares structural similarities with several sympathomimetic amines and pharmaceutical impurities. Key comparisons include:

Compound Molecular Formula MW (g/mol) Pharmacological Class Key Differences Therapeutic Uses Reference
3-(Methylamino)-1-phenylpropan-1-ol hydrochloride C10H16ClNO 201.69 Impurity/Intermediate Racemic mixture [(1RS)] or stereoisomer-specific; lacks direct therapeutic use. Impurity in antidepressants/ADHD drugs
Ephedrine hydrochloride C10H16ClNO 201.69 Sympathomimetic amine (1R,2S) configuration; α/β-adrenergic agonist. Decongestant, bronchodilator
Pseudoephedrine hydrochloride C10H16ClNO 201.69 Sympathomimetic amine (1S,2S) configuration; weaker CNS stimulation than ephedrine. Nasal decongestant
Phenylephrine hydrochloride C9H14ClNO2 203.66 α1-adrenergic agonist Phenolic ring at C3; selective vasoconstrictor. Hypotension, nasal decongestion
Eprozinol dihydrochloride C22H30N2O2·2HCl 427.4 Piperazine-containing derivative Complex structure with β-methoxyphenethyl-piperazine substituent. Respiratory disorders (limited use)

Functional Group Modifications

  • N-Methyl-3-phenylpropan-1-amine Hydrochloride (C10H16ClN, MW: 185.69): Lacks the hydroxyl group, increasing lipophilicity and altering metabolism .
  • 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (C12H12N2·HCl, MW: 184.24): Ketone replaces hydroxyl group; used in synthetic chemistry .

Activité Biologique

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride, also known by its chemical name and CAS number 137999-85-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a phenylpropanol derivative, characterized by the presence of a methylamino group and a hydrochloride salt. Its structural formula can be represented as follows:

C10H15ClN(Molecular Weight 189 69 g mol)\text{C}_{10}\text{H}_{15}\text{ClN}\quad (\text{Molecular Weight 189 69 g mol})

This compound primarily acts as a monoamine reuptake inhibitor . This mechanism is critical in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are associated with mood regulation and various neurological disorders. The compound's ability to inhibit monoamine transporters can lead to increased availability of these neurotransmitters at synaptic clefts, thereby enhancing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : The compound has been studied for its potential use in treating major depressive disorder (MDD) due to its effects on serotonin and norepinephrine reuptake inhibition.
  • Vasomotor Symptom Modulation : It has shown promise in alleviating vasomotor symptoms associated with menopause, potentially offering a non-hormonal treatment alternative for affected individuals .

In Vitro and In Vivo Studies

Table 1 summarizes key studies exploring the biological activity of this compound:

Study TypeFindingsReference
In VitroDemonstrated inhibition of serotonin reuptake in cultured neuronal cells.
In VivoReduced frequency and intensity of hot flushes in menopausal animal models.
Clinical TrialEvaluated for efficacy in treating MDD with positive outcomes reported in preliminary trials.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial investigated the efficacy of this compound in patients diagnosed with MDD. Subjects receiving the compound showed significant improvement in depressive symptoms as measured by standardized scales over a 12-week period. The study concluded that the compound may represent a novel therapeutic option for MDD, particularly for patients who are resistant to traditional treatments.

Case Study 2: Management of Vasomotor Symptoms

In another study focusing on menopausal women experiencing vasomotor symptoms, participants treated with the compound reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo. This suggests that the compound could serve as an effective non-hormonal treatment option for managing such symptoms.

Q & A

Q. What are the recommended synthetic routes for 3-(Methylamino)-1-phenylpropan-1-ol hydrochloride, and how can yield be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 1-phenylpropan-1-one with methylamine, followed by hydrochloride salt formation. Key steps:

Reaction Setup : Use sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol under inert atmosphere.

Molar Ratios : A 1:1.2 molar ratio of ketone to methylamine minimizes side products like unreacted intermediates.

Acid Treatment : Treat the free base with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .
Optimization Tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to adjust reaction time and temperature (45–50°C).

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :
  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Detection at 254 nm resolves impurities (e.g., unreacted ketone) with retention time ~8.2 min .
  • NMR : ¹H NMR (DMSO-d6) shows key peaks: δ 7.4–7.2 (m, aromatic H), δ 4.8 (s, OH), δ 2.7 (q, CH2-N), and δ 2.3 (s, N-CH3).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 196.1 (free base) and 232.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under physiological pH conditions?

  • Methodological Answer : Design a stress testing protocol :

Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 37°C for 24–72 hours.

Analyze degradation products via HPLC-DAD/MS to identify pathways (e.g., hydrolysis of the methylamino group or hydroxyl oxidation).

Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants.
Example Finding: At pH 1.2, the compound shows 15% degradation over 48 hours, forming 3-phenylpropan-1-ol as a major byproduct .

Q. What strategies are used to resolve contradictions in reported solubility data across studies?

  • Methodological Answer :
  • Shake-Flask Method : Saturate the compound in water, ethanol, and DMSO at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 270 nm).
  • Co-Solvency Studies : Evaluate solubility enhancement using cyclodextrins (e.g., β-CD at 10 mM increases aqueous solubility by 3-fold).
  • Contradiction Analysis : Discrepancies often arise from polymorphic forms. Characterize crystallinity via PXRD and compare with literature .

Q. How does the compound behave as a metabolite or synthesis impurity in pharmaceutical contexts?

  • Methodological Answer :
  • Impurity Profiling : Spike API samples (e.g., Fluoxetine HCl) with 0.1–1% of the compound. Use LC-MS/MS with a LOQ of 0.05% to validate detection.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF. Look for N-demethylation or hydroxylation products .

Q. What mechanistic insights can be gained from studying its interaction with CNS receptors?

  • Methodological Answer :
  • Receptor Binding Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., [³H]-Ketanserin for 5-HT2A receptors). Calculate IC50 values via nonlinear regression.
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing β-adrenergic receptors. The compound shows weak partial agonism (EC50 = 12 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.